3-Chloro-5-iodopyrazin-2-amine

Description

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Stereochemical Features

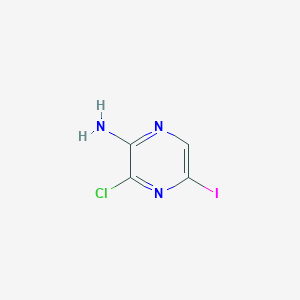

3-Chloro-5-iodopyrazin-2-amine consists of a pyrazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with chlorine at position 3, iodine at position 5, and an amino group (-NH₂) at position 2. The substituents impart distinct electronic and steric effects:

- Iodine (C5) : A bulky, electron-withdrawing group that enhances electrophilicity at adjacent positions.

- Chlorine (C3) : A moderately electron-withdrawing substituent with smaller steric influence compared to iodine.

- Amino Group (C2) : Electron-donating, capable of forming hydrogen bonds and participating in resonance stabilization.

The pyrazine ring adopts a planar geometry, with substituents in a meta configuration relative to the amino group. This arrangement minimizes steric clashes and maximizes conjugation between the aromatic ring and substituents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₃ClIN₃ | |

| Molecular Weight | 255.44 g/mol | |

| Boiling Point | 329.0±42.0°C at 760 mmHg | |

| Melting Point | 158.1–160.4°C |

Spectroscopic Characterization

While experimental spectral data for this compound are limited, predictions based on analogous compounds and computational models provide insights:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- Aromatic protons : Downfield shifts due to electron-withdrawing effects of Cl and I. Peaks around δ 7.5–8.5 ppm.

- Amino protons : Broad singlet near δ 5–6 ppm (exchangeable with D₂O).

- ¹³C NMR :

Infrared Spectroscopy (IR)

- N-H Stretch : Broad absorption at ~3300 cm⁻¹.

- C=N/C=C Stretch : Peaks in the 1450–1600 cm⁻¹ range.

- C-I and C-Cl Vibrations : Weak bands at ~600 cm⁻¹ and ~500 cm⁻¹, respectively.

Mass Spectrometry (MS)

Crystallographic Analysis and Solid-State Packing Behavior

Experimental crystallographic data are unavailable, but computational models suggest:

- Hydrogen Bonding : The amino group forms intermolecular N–H···N/I interactions, stabilizing a 2D lattice.

- Van der Waals Interactions : Iodine’s large atomic radius enables close packing, while chlorine’s smaller size minimizes steric hindrance.

- Packing Motif : Likely a herringbone or π-stacked arrangement due to the planar pyrazine core.

Computational Chemistry Predictions

Density Functional Theory (DFT) studies reveal:

- HOMO/LUMO Distribution :

- HOMO : Localized on the amino group and pyrazine ring, indicating nucleophilic reactivity.

- LUMO : Concentrated on the iodine and chlorine substituents, suggesting electrophilic susceptibility.

- Electrostatic Potential :

Thermodynamic Stability and Conformational Analysis

- Thermal Stability : Decomposition above 300°C (estimated from boiling point data).

- Conformational Flexibility : Minimal due to the rigid pyrazine core. The amino group adopts a planar geometry to maximize resonance stabilization.

- Tautomerism : No evidence of keto-enol tautomerism; the amino group remains protonated under ambient conditions.

Properties

IUPAC Name |

3-chloro-5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGKDDCJSHJYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858685 | |

| Record name | 3-Chloro-5-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252597-70-8 | |

| Record name | 3-Chloro-5-iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-5-iodopyrazin-2-amine is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential pharmacological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 221.46 g/mol. The presence of chlorine and iodine atoms in its structure significantly enhances its reactivity and biological profile, making it a valuable candidate for drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms can influence the compound's binding affinity and selectivity, leading to potential therapeutic effects. Notably, this compound has been observed to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy by modulating drug interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against flaviviruses such as Zika and dengue viruses. A series of pyrazine derivatives have been identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with IC50 values as low as 130 nM. These findings suggest that structural modifications in pyrazine derivatives can lead to enhanced antiviral activity .

Antimicrobial and Anticancer Properties

This compound has also been investigated for its antimicrobial and anticancer potential. Preliminary studies suggest that it may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its antimicrobial effects. Additionally, its interaction with specific molecular targets may alter cellular processes related to cancer progression.

Research Findings

Several studies have explored the structure–activity relationships (SARs) of related compounds, providing insights into how modifications affect biological activity:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound 12 | 0.62 | Potent Zika virus inhibitor |

| Compound 16 | 2.14 | Reduced activity due to structural modification |

| Compound 28 | 0.32 | Enhanced inhibitory potency with specific substituents |

These findings highlight the importance of specific substituents in modulating the biological activity of pyrazine derivatives .

Case Studies

- Zika Virus Inhibition : In a study focused on Zika virus protease inhibitors, several pyrazine derivatives were synthesized and tested for their inhibitory effects. The most potent compounds demonstrated significant antiviral activity in vitro and in vivo models, indicating their potential as therapeutic agents against flavivirus infections .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of halogenated pyrazines, including this compound. Results showed promising activity against various bacterial strains, suggesting further exploration for potential use in treating infections.

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Effects : The iodine atom in this compound provides greater polarizability and steric bulk compared to bromine or chlorine, influencing its reactivity in Suzuki-Miyaura or Ullmann coupling reactions .

- Ring System : Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyridine (one nitrogen) alters electronic density. Pyrazines are more electron-deficient, favoring nucleophilic aromatic substitution at halogenated positions .

Pharmacological Potential

The pyrazine scaffold’s rigidity and halogen substituents may similarly modulate receptor binding in therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for synthesizing 3-chloro-5-iodopyrazin-2-amine involves the iodination of 3-chloropyrazin-2-amine or its positional isomers, using electrophilic iodine sources such as N-iodo-succinimide (NIS) or iodine monochloride (ICl). The reaction typically proceeds under mild conditions in polar aprotic solvents.

Iodination Using N-iodo-succinimide (NIS)

- Procedure : A solution of 3-chloropyrazin-2-amine in dimethyl sulfoxide (DMSO) is treated with equimolar NIS at room temperature (approximately 25 °C). The mixture is stirred overnight to ensure complete iodination at the 5-position of the pyrazine ring.

- Workup : After reaction completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification : The crude product is purified by silica gel chromatography using petroleum ether and ethyl acetate mixtures as eluents.

- Yield : High yields of up to 88% have been reported under these conditions.

Iodination Using Iodine Monochloride (ICl)

- Procedure : 3-Chloropyrazin-2-amine is reacted with ICl in the presence of potassium carbonate in a methanol/dichloromethane solvent system at low temperatures (0 to 20 °C). The ICl is added dropwise to control the reaction rate.

- Workup : The reaction is quenched with aqueous sodium sulfite to remove excess iodine species. The organic phase is dried and concentrated.

- Purification : Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is used for purification.

- Yield : Moderate to good yields around 75% have been documented.

Alternative Solvents and Conditions

- Reactions in acetonitrile at 0 to 20 °C with NIS as the iodinating agent yield lower product amounts (~42%).

- Extended reaction times (up to 72 hours) at 0 °C in DMSO/water mixtures under dark conditions have also been employed, yielding approximately 76%.

Reaction Data Summary

| Method | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| NIS iodination | DMSO | 25 °C (room temp) | Overnight (~16 h) | 88 | High yield, simple workup |

| NIS iodination | DMSO/water | 0 °C | 72 h | 76 | Longer reaction, dark conditions |

| ICl iodination | MeOH/DCM | 0 to 20 °C | Overnight | 75 | Requires quenching with Na2SO3 |

| NIS iodination | Acetonitrile | 0 to 20 °C | Until completion | 42 | Lower yield, monitored by TLC and LCMS |

Mechanistic and Methodological Considerations

- Selectivity : The iodination selectively occurs at the 5-position of the pyrazine ring due to electronic and steric factors, leaving the chlorine at the 3-position intact.

- Reagent Choice : NIS is preferred for mild and selective iodination, whereas ICl offers an alternative but requires careful handling due to its reactivity.

- Solvent Effects : Polar aprotic solvents like DMSO facilitate electrophilic substitution by stabilizing intermediates and enhancing reagent solubility.

- Temperature Control : Lower temperatures (0 to 25 °C) are crucial to minimize side reactions such as over-iodination or decomposition.

- Purification : Silica gel chromatography with petroleum ether/ethyl acetate mixtures is standard for isolating pure product.

Industrial and Scale-Up Considerations

- Industrial processes generally adapt the laboratory iodination methods, optimizing reagent stoichiometry, reaction times, and solvent volumes for cost-effectiveness and environmental compliance.

- Emphasis is placed on minimizing hazardous waste and ensuring reproducibility through rigorous control of reaction parameters.

- No detailed industrial protocols are publicly available, but the laboratory methods provide a robust framework for scale-up.

Characterization and Quality Control

- Spectroscopic Confirmation : Proton nuclear magnetic resonance (¹H NMR) confirms substitution patterns; mass spectrometry (MS) verifies molecular weight.

- Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity above 95%.

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is recommended for unambiguous structural confirmation.

Summary Table of Preparation Methods

| Parameter | NIS in DMSO | NIS in DMSO/Water | ICl in MeOH/DCM | NIS in Acetonitrile |

|---|---|---|---|---|

| Starting Material | 3-Chloropyrazin-2-amine | 3-Chloropyrazin-2-amine | 3-Chloropyrazin-2-amine | 3-Chloropyrazin-2-amine |

| Iodinating Agent | N-iodo-succinimide (NIS) | N-iodo-succinimide (NIS) | Iodine monochloride (ICl) | N-iodo-succinimide (NIS) |

| Solvent | Dimethyl sulfoxide (DMSO) | DMSO and water | Methanol and dichloromethane | Acetonitrile |

| Temperature | 25 °C | 0 °C | 0 to 20 °C | 0 to 20 °C |

| Reaction Time | Overnight (~16 hours) | 72 hours | Overnight | Until completion |

| Yield | 88% | 76% | 75% | 42% |

| Purification | Silica gel chromatography | Silica gel chromatography | Silica gel chromatography | Silica gel chromatography |

| Notes | Mild conditions, high yield | Longer time, dark conditions | Requires quenching step | Lower yield, monitored by TLC/LCMS |

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-iodopyrazin-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Halogenation strategies : Start with a pyrazine precursor (e.g., 5-iodopyrazin-2-amine) and introduce chlorine via chlorination agents like thionyl chloride (SOCl₂) under reflux (80–100°C) .

- Cross-coupling reactions : Use Pd-catalyzed methods (e.g., Pd(PPh₃)₄) to introduce iodine at the 5-position. Optimize solvent systems (DME:H₂O, 10:1) and temperatures (150°C) for coupling efficiency .

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 3.0 eq. Na₂CO₃ for base-sensitive steps) .

Q. How is this compound characterized to confirm purity and structure?

Methodological Answer:

Q. What are the primary chemical reactions of this compound in substitution and coupling reactions?

Methodological Answer:

- Nucleophilic substitution : Replace chlorine at the 3-position with hydroxyl or alkyl groups using NaOH/ethanol (reflux, 12 h) or Grignard reagents .

- Suzuki-Miyaura coupling : Utilize the 5-iodo substituent for cross-coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF, 90°C) to generate biaryl derivatives .

Advanced Research Questions

Q. How does the dual halogen (Cl/I) substitution impact the compound’s reactivity and biological target interactions?

Methodological Answer:

- Steric and electronic effects : The electron-withdrawing Cl and bulky I substituents influence π-π stacking and hydrogen-bonding interactions with enzymes (e.g., kinase targets). Computational DFT studies can map electrostatic potential surfaces to predict binding modes .

- SAR studies : Compare analogs (e.g., 2-Chloro-5-iodopyridin-3-amine) to isolate the contribution of pyrazine vs. pyridine cores to activity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to screen derivatives against protein targets (e.g., bacterial DNA gyrase). Prioritize compounds with ΔG < −8 kcal/mol .

- ADMET profiling : Predict pharmacokinetics (logP, solubility) using SwissADME. For example, iodine’s hydrophobicity may require structural tweaks (e.g., adding polar groups) to improve bioavailability .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Reproducibility checks : Replicate protocols with strict control of variables (e.g., solvent purity, catalyst loading). For example, Pd(PPh₃)₄ degrades in air; use inert conditions .

- Data normalization : Compare bioactivity data (e.g., IC₅₀) against standard references (e.g., doxorubicin for cytotoxicity assays) to contextualize discrepancies .

Q. What strategies mitigate hazards associated with handling this compound?

Methodological Answer:

- Toxicity mitigation : Use fume hoods for synthesis (acute toxicity risk ).

- Storage : Store at 2–8°C in amber vials to prevent light-induced decomposition .

Experimental Design and Data Analysis

Q. How to design a kinetic study for halogen displacement reactions in this compound?

Methodological Answer:

- Variable testing : Vary nucleophile concentration (e.g., NaOMe in MeOH) and track reaction progress via HPLC.

- Rate constants : Calculate using pseudo-first-order kinetics (ln[A] vs. time plots) .

Q. What analytical techniques resolve by-products formed during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.